![molecular formula C16H22N2OS B7645923 Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, also known as THPVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. This chemical has gained attention in the scientific community due to its potential use as a research tool in various fields. In
Wirkmechanismus
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone exerts its effects by acting as a dopamine reuptake inhibitor and releasing agent. This leads to an increase in dopamine levels in the brain, which can result in euphoria, increased energy, and altered perception. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia in animals. The long-term effects of this compound on the brain and other organs are not well understood, and further research is needed to fully evaluate its safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise control over the dose and duration of exposure, which can be important for studying the effects of synthetic cathinones on the brain. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is handled and stored safely to prevent misuse.
Zukünftige Richtungen
There are several future directions for Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone research. One area of interest is the development of novel synthetic cathinones with improved pharmacological properties and reduced toxicity. Another area of interest is the use of this compound as a research tool to study the effects of synthetic cathinones on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to evaluate the long-term effects of this compound on the brain and other organs, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone involves the reaction of 4-(thiomorpholin-4-ylmethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified using various methods, such as column chromatography or recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone has been used as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of synthetic cathinones on the dopaminergic system and its role in addiction. In pharmacology, this compound has been used to investigate the structure-activity relationship of synthetic cathinones and their potential therapeutic applications. In toxicology, this compound has been used to evaluate the toxicity and adverse effects of synthetic cathinones.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(18-7-1-2-8-18)15-5-3-14(4-6-15)13-17-9-11-20-12-10-17/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVBJQOKODWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

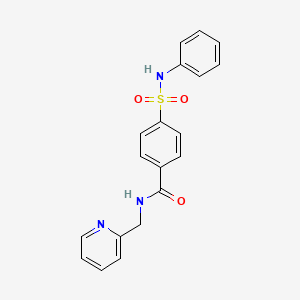

![1-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]-3-[(2R)-2-hydroxypropyl]urea](/img/structure/B7645873.png)
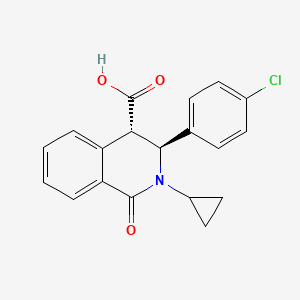
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
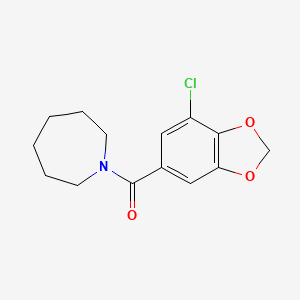
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645906.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
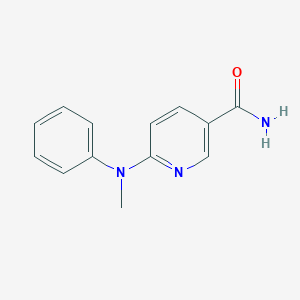

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
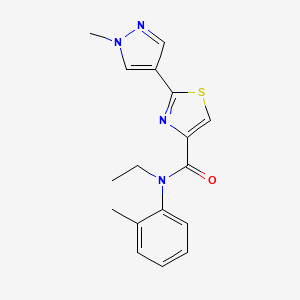
![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)